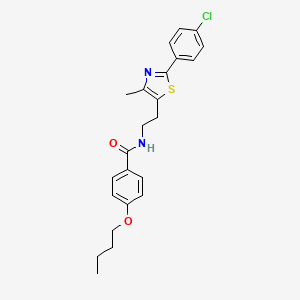

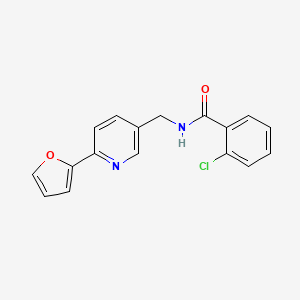

6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one" is a chemical structure that appears to be related to a class of compounds with significant biological activity. The related compounds have been studied for their potential as progesterone receptor antagonists and benzodiazepine receptor ligands, indicating a possible interest in this compound for pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds, such as 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones, has been reported to involve the creation of potent and selective progesterone receptor antagonists. These compounds have been synthesized and tested for their activity, showing good selectivity for the progesterone receptor over other steroid receptors. The synthesis process likely involves multiple steps, including the formation of the benzoxazinone core and subsequent functionalization at the 6-position with various aryl groups .

Molecular Structure Analysis

The molecular structure of related benzoxazinones and triazolophthalazines suggests that the presence of specific substituents at key positions on the core structure is crucial for biological activity. For instance, the 6-aryl group in benzoxazinones and the alkylamino group in triazolophthalazines are important for their activity as progesterone receptor antagonists and benzodiazepine receptor ligands, respectively . The core structures of these compounds are likely to influence their binding affinity and selectivity towards their respective targets.

Chemical Reactions Analysis

The behavior of related compounds, such as 6,8-dibromo-3,1-benzoxazin-4-ones, in chemical reactions has been studied. These compounds exhibit unusual cleavage reactions when reacted with o-phenylenediamine and anthranilic acid, leading to a mixture of products depending on the reaction conditions. This suggests that the compound may also undergo interesting and potentially useful chemical transformations that could be exploited for the synthesis of new derivatives with varied biological activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related compounds can provide some insights. For example, the solubility, melting points, and stability of these compounds are likely to be influenced by their specific functional groups and overall molecular structure. The oral activity of some benzoxazinones suggests that the compound may also possess favorable pharmacokinetic properties .

Scientific Research Applications

Synthesis and Application in Antimicrobial and Antioxidant Studies

Synthesis of Benzoxazinyl Pyrazolone Arylidenes :The compound 6-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2H-1,4-benzoxazin-3(4H)-one has been utilized in the synthesis of benzoxazinyl pyrazolone arylidenes, demonstrating potent antimicrobial and antioxidant properties. This synthesis involves multiple steps, starting from the key compound and proceeding through hydrazide formation and condensation with different aromatic aldehydes under Knoevengel condensation. The synthesized compounds have been confirmed through various spectral analyses and subjected to in vitro antimicrobial and antioxidant studies (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Synthesis of Benzoxazinyl Derivatives for Pharmacological Studies :In another study, a series of new 6-(1,2-dihydro-1-oxo-phthalazin-4-yl)-2H-1,4-benzoxazin-3-(4H)-ones were prepared, highlighting the significance of the benzoxazine and benzothiazine ring systems due to their pharmacological activities, including diuretic, muscle relaxant, anthelmintic, anti-inflammatory, and cardiotonic effects. The synthesis involved Friedel-Crafts reaction and the cyclization of ketobenzoic acid with hydrazine hydrate (Chowdary, Prashant, Rao, & Krishnan, 2000).

Synthesis and Evaluation of Antibacterial Activity

Antibacterial Activity of 1,4-Benzoxazine Analogues :A study focused on synthesizing and evaluating the antibacterial activity of 1,4-benzoxazine analogues, starting from compounds like 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid and proceeding through the synthesis of Mannich bases. These compounds displayed significant activity against various bacterial strains, showcasing the potential of such compounds in antibacterial applications (Kadian, Maste, & Bhat, 2012).

properties

IUPAC Name |

6-(3-methyl-4-oxophthalazin-1-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c1-20-17(22)12-5-3-2-4-11(12)16(19-20)10-6-7-14-13(8-10)18-15(21)9-23-14/h2-8H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEZWJXFLJJOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC4=C(C=C3)OCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)

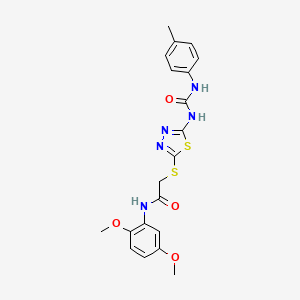

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)

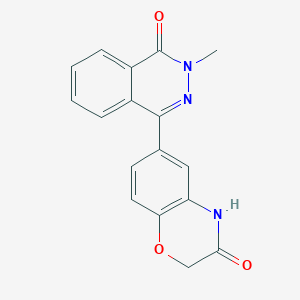

![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)

![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)

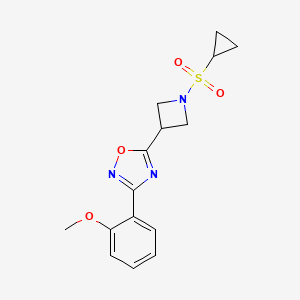

![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)

![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)